5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with furan, phenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with furan derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and sulfoxides.
Reduction: Phenylthio derivatives.
Substitution: Various substituted pyrazoles and furans.
Scientific Research Applications
5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-3-phenyl-1H-pyrazole: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.
3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: Lacks the furan ring, affecting its chemical properties and biological activity.
5-(2-furyl)-3-phenyl-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole:
Uniqueness
The presence of both furan and phenylsulfonyl groups in 5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications. Its structural complexity allows for diverse interactions with molecular targets, enhancing its potential as a versatile compound in research and industry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(19-12-7-13-24-19)14-17(20-21)15-8-3-1-4-9-15/h1-13,18H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXOWGKZHQPKAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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